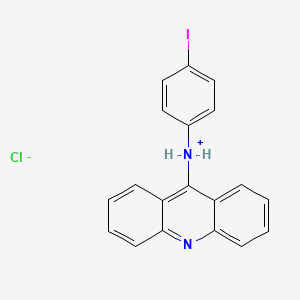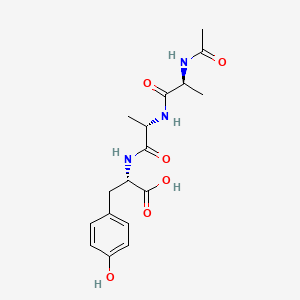
Acetyl-alanyl-alanyl-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-alanyl-alanyl-tyrosine is a peptide compound formed by the condensation of acetylated alanine and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Acetyl-alanyl-alanyl-tyrosine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids to prevent unwanted side reactions. The general steps include:
Protection of Amino Groups: The amino groups of alanine and tyrosine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product.
化学反应分析
Types of Reactions
Acetyl-alanyl-alanyl-tyrosine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation to form dopaquinone, which can further react to form melanin-like compounds.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Alanine, tyrosine, and acetic acid.
Oxidation: Dopaquinone and melanin-like compounds.
Substitution: Various acylated derivatives depending on the nucleophile used.
科学研究应用
Acetyl-alanyl-alanyl-tyrosine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including its ability to promote melanin synthesis and its use in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of Acetyl-alanyl-alanyl-tyrosine involves its interaction with specific molecular targets and pathways. For example, the tyrosine residue can be converted to dopaquinone, which plays a role in melanin synthesis. Additionally, the peptide may interact with enzymes and receptors involved in protein synthesis and cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-Acetyltyrosine: Used as a high solubility precursor to tyrosine.
N-Acylphenylalanine: Another N-acylated aromatic amino acid with similar properties.
N-Acyltryptophan: Shares structural similarities and potential biological activities.
Uniqueness
Acetyl-alanyl-alanyl-tyrosine is unique due to its specific sequence and the presence of both acetylated alanine and tyrosine residues. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
75795-03-8 |
|---|---|
分子式 |
C17H23N3O6 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-9(18-11(3)21)15(23)19-10(2)16(24)20-14(17(25)26)8-12-4-6-13(22)7-5-12/h4-7,9-10,14,22H,8H2,1-3H3,(H,18,21)(H,19,23)(H,20,24)(H,25,26)/t9-,10-,14-/m0/s1 |
InChI 键 |
JJPMVRHZSQGALO-BHDSKKPTSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
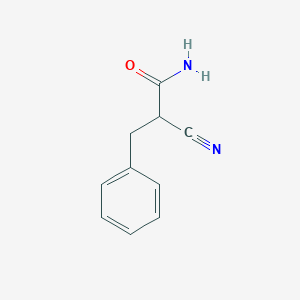
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
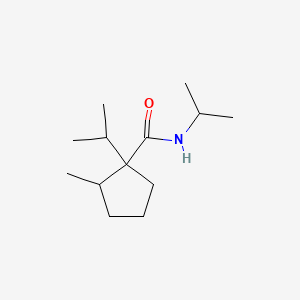

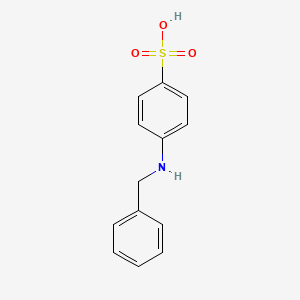
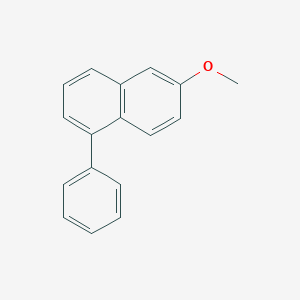
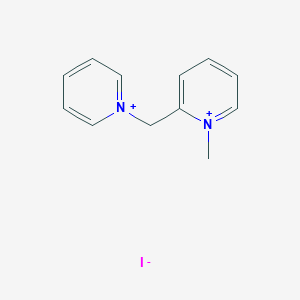
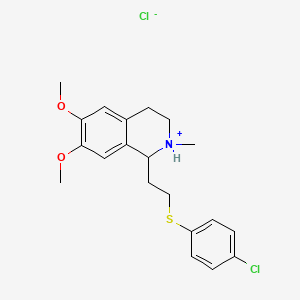
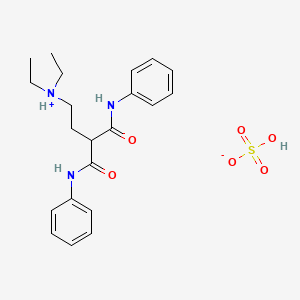

![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
